molecular formula C10H13N3O B8412423 N2,N2-Dimethyl-5-(aminomethyl)-1,3-benzoxazol-2-amine

N2,N2-Dimethyl-5-(aminomethyl)-1,3-benzoxazol-2-amine

Cat. No. B8412423
M. Wt: 191.23 g/mol
InChI Key: NKBGIJYEHPFGPV-UHFFFAOYSA-N
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Patent
US07414036B2

Procedure details

To a mixture of 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile (1.5 g, 8.0 mmol) in 150 mL of dry ether, 640 mg (16.0 mmol) of LiAlH4 were slowly added. The mixture was stirred at room temperature for 1.5 h and the excess of reagent was decomposed by careful addition of the minimum amount of water and filtered. The solids were washed with hot EtOAc (3×100 mL) giving a residue after evaporation. The purification by column chromatography yield 622 mg (41%) of the title compound as a white solid. Rf (CH2Cl2/MeOH 9:1+0.25% NH3) 0.2; 1H NMR (CD3OD) δ 7.23 (s, 1H, H-4), 7.15 (d, 1H, J=8.1 Hz, H-7), 6.89 (d, 1H, J=8.1 Hz, H-6), 3.83 (s, 2H, CH2), 3.14 (s, 6H, CH3×2); 13C NMR (CD3OD) δ 163.7 (C-2), 148.4 (C-7a), 144.2 (C-3a), 139.8 (C-5), 119.6 (C-6), 114.9 (C-4), 108.7 (C-7), 47.1 (CH2), 38.0 (CH3); mass spectrum (ES+): m/e 192.0 (M++1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([C:12]#[N:13])=[CH:8][C:6]=2[N:7]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>CCOCC>[CH3:1][N:2]([CH3:14])[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([CH2:12][NH2:13])=[CH:8][C:6]=2[N:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CN(C=1OC2=C(N1)C=C(C=C2)C#N)C
Name
Quantity
640 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were slowly added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were washed with hot EtOAc (3×100 mL)
CUSTOM
Type
CUSTOM
Details
giving a residue
CUSTOM
Type
CUSTOM
Details
after evaporation
CUSTOM
Type
CUSTOM
Details
The purification by column chromatography yield 622 mg (41%) of the title compound as a white solid

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CN(C=1OC2=C(N1)C=C(C=C2)CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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